4-cyanotetrahydro-2H-pyran-4-carboxylic acid

描述

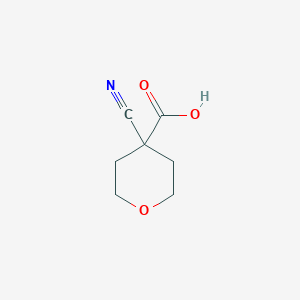

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a cyano (-CN) and a carboxylic acid (-COOH) group. This structure combines the rigidity of the oxygen-containing six-membered ring with the electron-withdrawing properties of the cyano group and the acidity of the carboxylic acid.

属性

IUPAC Name |

4-cyanooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLMLYLFDJEUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575631 | |

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-06-7 | |

| Record name | 4-Cyanooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a dihydropyran derivative, followed by hydrolysis to introduce the carboxylic acid group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

化学反应分析

Types of Reactions

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives, oxo compounds, and substituted pyran derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

科学研究应用

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is utilized in various scientific research fields, including:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity .

相似化合物的比较

Comparison with Structural Analogs

Functional Group Variations at the 4-Position

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

- Structure: Replaces the cyano group with an amino (-NH2) group.

- Properties: The electron-donating amino group reduces the acidity of the carboxylic acid compared to the cyano-substituted analog.

4-Hydroxytetrahydro-2H-pyran-4-carboxylic Acid

- Structure: Substitutes the cyano group with a hydroxyl (-OH) group.

- Properties: The hydroxyl group enables hydrogen bonding, likely increasing melting point and water solubility compared to the cyano analog. This compound (CAS RN: 50289-13-9) may serve as a precursor for esterification or glycosylation reactions .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

- Structure: Features a methyl (-CH3) group instead of cyano.

- Properties : The hydrophobic methyl group reduces polarity, decreasing solubility in polar solvents. With a structural similarity score of 0.96 to the target compound (CAS RN: 233276-38-5), this analog is relevant in studies of lipophilicity-activity relationships .

Complex Substituents and Heterocyclic Modifications

Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic Acid

- Structure : Incorporates a pyridinylmethyl moiety at the 4-position.

- This compound (CAS RN: 1393330-60-3) has a molecular formula of C12H15NO3, suggesting applications in catalysis or medicinal chemistry .

6-[(Tetrahydro-2H-pyran-4-yl)amino]-4-pyrimidinecarboxylic Acid

- Structure: Combines a pyrimidine ring with a tetrahydropyran-4-ylamino group.

- Properties : The pyrimidine moiety offers sites for hydrogen bonding and π-π interactions, making this compound (CAS RN: 1439899-02-1) a candidate for nucleotide analog synthesis or kinase inhibition studies .

Table 1: Key Properties of Selected Analogs

生物活性

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid (CTPCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of CTPCA, including its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

CTPCA possesses a unique structure characterized by a tetrahydropyran ring with a cyano group and a carboxylic acid functional group. This structural configuration imparts distinct reactivity and biological activity, making it valuable in research and industrial applications.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Functional Groups | Cyano, Carboxylic Acid |

| Solubility | Soluble in polar solvents |

CTPCA acts primarily through its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The cyano group can act as an electrophile, while the carboxylic acid group can form hydrogen bonds, influencing the compound's binding affinity and activity.

Key Mechanisms:

- IRAK4 Inhibition : CTPCA serves as a precursor in synthesizing IRAK4 inhibitors, which modulate immune responses by inhibiting the kinase activity of IRAK4, thereby affecting downstream signaling pathways such as NF-κB and MAPK pathways.

- CB1 Receptor Affinity : Some derivatives of CTPCA exhibit high affinity for cannabinoid receptors (CB1), which are implicated in various neurological processes. For instance, one derivative showed an inhibition constant (K(i)) of 62 nM for CB1 receptors .

- Metabolic Pathways : CTPCA is metabolized by liver enzymes, particularly cytochrome P450 oxidases, leading to various metabolites that may retain biological activity or be further processed for excretion.

Anti-inflammatory Effects

Research indicates that CTPCA and its derivatives possess anti-inflammatory properties. In animal models, lower doses effectively inhibit IRAK4 activity, leading to reduced inflammation without significant adverse effects. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

CTPCA has been explored for its role in developing anticancer drugs. Its ability to modulate key signaling pathways involved in cell proliferation and survival positions it as a candidate for further investigation in cancer therapies .

Case Studies

- IRAK4 Inhibition Study :

- Cannabinoid Receptor Binding :

Applications

CTPCA is utilized across various scientific fields:

- Chemistry : As a building block in organic synthesis for complex molecules.

- Biology : In enzyme interaction studies and metabolic pathway analysis.

- Medicine : As a precursor for pharmaceutical compounds targeting inflammatory pathways and cancers.

- Industry : In producing specialty chemicals and materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, and what catalysts are typically employed?

- The compound can be synthesized via multi-component reactions (MCRs) involving α,β-unsaturated nitriles and active methylenenitriles. Organocatalysts like L-proline or DABCO are commonly used to facilitate one-pot reactions, enabling efficient cyclization and functionalization . Reaction conditions often include anhydrous solvents (e.g., THF or DMF) and controlled temperatures (60–80°C) to optimize yields.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Characterization involves spectroscopic techniques:

- IR Spectroscopy : Identifies nitrile (C≡N, ~2200 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) functional groups .

- NMR : ¹H NMR resolves the tetrahydropyran ring protons (δ 1.5–4.5 ppm), while ¹³C NMR confirms the cyanide (δ ~115–120 ppm) and carboxylic acid (δ ~170 ppm) carbons .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

- The compound is moisture-sensitive due to the nitrile and carboxylic acid groups. Storage recommendations include:

- Anhydrous conditions (e.g., desiccators with silica gel).

- Low temperatures (2–8°C) to prevent hydrolysis or dimerization .

- Avoid prolonged exposure to light, which may degrade the tetrahydropyran ring .

Advanced Research Questions

Q. How can reaction mechanisms for multi-component syntheses of this compound be elucidated?

- Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps in cyclization .

- DFT Calculations : Predict intermediates and transition states, particularly for DABCO-catalyzed pathways .

- Trapping Experiments : Isolate intermediates (e.g., enamine adducts) using quenching agents like acetic anhydride .

Q. What strategies optimize regioselectivity in derivatizing the tetrahydropyran ring?

- Steric and Electronic Modulation : Electron-withdrawing groups (e.g., -CN) direct substitutions to the 4-position.

- Catalytic Control : Chiral catalysts (e.g., Cinchona alkaloids) enable enantioselective modifications, critical for pharmaceutical applications .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack on the cyanide group .

Q. How does computational modeling aid in predicting biological activity or synthetic pathways?

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys suggest feasible routes by analyzing bond disconnections and reagent compatibility .

- Molecular Docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding affinities of the carboxylic acid and nitrile moieties .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- HPLC-MS : Detects byproducts (e.g., hydrolyzed cyanide derivatives) at ppm levels using C18 columns and acetonitrile/water gradients .

- NMR Relaxometry : Differentiates polymorphic forms that may affect bioavailability .

- X-ray Crystallography : Resolves crystal packing anomalies caused by the polar functional groups .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to vary catalysts, temperatures, and stoichiometry systematically .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

- Safety Protocols : Handle cyanide-containing intermediates in fume hoods with cyanide detox kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。